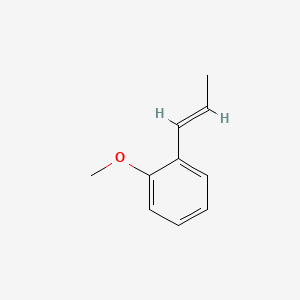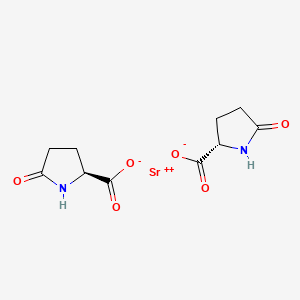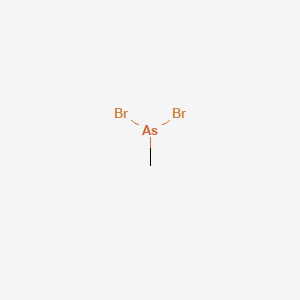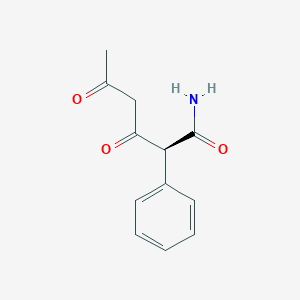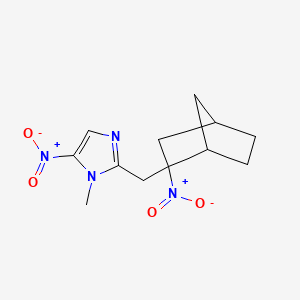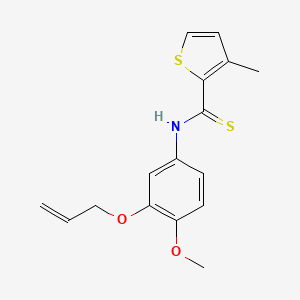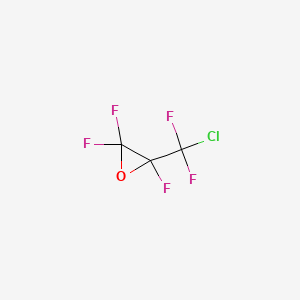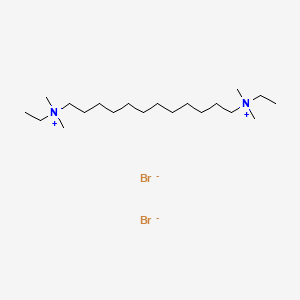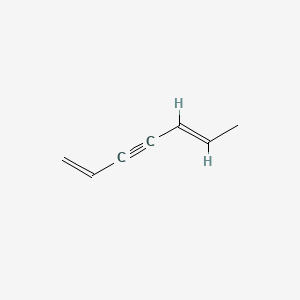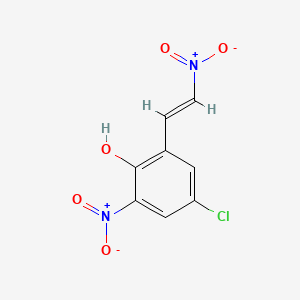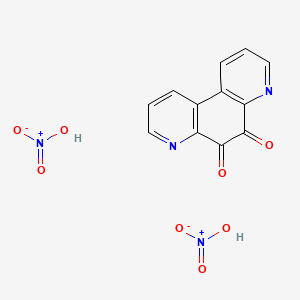
4,7-Phenanthroline-5,6-dione dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Phenanthroline-5,6-dione dinitrate is a chemical compound known for its unique structure and versatile applications in various scientific fields. It is derived from 4,7-phenanthroline-5,6-dione, a compound that has been extensively studied for its redox properties and coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-phenanthroline-5,6-dione dinitrate typically involves the nitration of 4,7-phenanthroline-5,6-dione. This process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of nitrate groups . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Phenanthroline-5,6-dione dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
4,7-Phenanthroline-5,6-dione dinitrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-phenanthroline-5,6-dione dinitrate involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in redox reactions. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
4,7-Phenanthroline-5,6-dione: The parent compound, known for its redox properties and coordination chemistry.
1,10-Phenanthroline-5,6-dione: A similar compound with slightly different structural properties and reactivity.
Uniqueness: Its ability to form stable complexes with metal ions and its antimicrobial properties make it a unique and valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
84803-45-2 |
|---|---|
Molekularformel |
C12H8N4O8 |
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
nitric acid;4,7-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4) |
InChI-Schlüssel |
MRENBCICIKFZMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


